(R)-1-(o-Tolyl)propan-1-amine hydrochloride

Chiral resolution Enantiomeric excess Asymmetric synthesis

Sourcing stereochemically defined chiral amines often leads to racemic mixtures or unstable free bases, compromising synthetic reproducibility. (R)-1-(o-Tolyl)propan-1-amine hydrochloride (CAS 856562-93-1) resolves this with its stable, crystalline HCl salt and well-defined (R)-configuration. • Enables enantioselective synthesis of drug candidates and chiral ligands. • Stable salt form ensures precise weighing and long-term storage. • High enantiomeric purity for reliable chiral HPLC/SFC method development.

Molecular Formula C10H16ClN
Molecular Weight 185.695
CAS No. 856562-93-1
Cat. No. B591853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(o-Tolyl)propan-1-amine hydrochloride
CAS856562-93-1
Molecular FormulaC10H16ClN
Molecular Weight185.695
Structural Identifiers
SMILESCCC(C1=CC=CC=C1C)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
InChIKeyZRFSFSDKCOAXNJ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

856562-93-1: (R)-1-(o-Tolyl)propan-1-amine hydrochloride – A Structurally Distinct Chiral Building Block for Asymmetric Synthesis


(R)-1-(o-Tolyl)propan-1-amine hydrochloride (CAS 856562-93-1) is a chiral, non-racemic primary amine featuring an ortho-tolyl substituent on a propan-1-amine backbone. It is supplied and stored as a stable hydrochloride salt, which enhances its handling properties, solubility, and long-term storage stability for laboratory-scale use . As a chiral building block, its utility stems from its well-defined (R)-stereochemistry at the alpha-carbon, which imparts specific spatial orientation and interaction potential in asymmetric transformations. The compound belongs to the broader class of 1-arylpropan-1-amines, which are valued as intermediates in pharmaceutical research and chiral ligand synthesis. Unlike racemic mixtures or its (S)-enantiomer, this specific stereoisomer is a defined molecular entity required for the development of stereochemically pure, bioactive compounds, particularly where receptor or enzyme binding is stereospecific . Its physicochemical properties, such as a consensus Log P of 2.19 and a topological polar surface area (TPSA) of 26.02 Ų, inform its behavior in medicinal chemistry campaigns and purification protocols .

Workflow Chiral building block for asymmetric synthesis
Format Stable hydrochloride salt
Stereochemistry Defined (R)-enantiomer at alpha-carbon

856562-93-1: Why Stereochemistry and Salt Form Prevent Simple Substitution by Racemates or Other Aryl Analogs


The procurement and research application of (R)-1-(o-Tolyl)propan-1-amine hydrochloride are critically dependent on two non-interchangeable features: its specific (R)-stereochemistry and its stable hydrochloride salt form. Substituting the (R)-enantiomer with its (S)-enantiomer (e.g., CAS 874015-38-0) can lead to dramatically different, and often diminished, biological outcomes. In pharmacological contexts, enantiomers frequently exhibit distinct affinities for chiral biological targets, with one stereoisomer often demonstrating superior potency or a different safety profile . Similarly, using the positional isomers, such as 1-(p-Tolyl)propan-1-amine, would alter the compound's three-dimensional shape and electronic distribution, fundamentally changing its interactions in asymmetric catalysis or as a pharmacophore . Furthermore, the free base form (C10H15N, MW 149.23) is an oil with different solubility and stability characteristics compared to the crystalline hydrochloride salt (C10H16ClN, MW 185.69), which is optimized for precise weighing and long-term storage in laboratory settings. Replacing the salt with the free base would introduce variability in reaction stoichiometry and could affect the outcome of synthetic steps. These differences necessitate precise specification of the (R)-enantiomer hydrochloride salt to ensure experimental reproducibility and desired functional outcomes, making generic substitution a significant risk .

Stereochemistry (S)-enantiomer may alter target binding and biological response; not directly interchangeable.
Regiochemistry para-tolyl isomer changes steric and electronic environment; interactions in chiral pockets may differ.
Salt form Free base (oil) differs in solubility, stability and weighing accuracy compared to the crystalline HCl salt.

Quantitative Differentiation: Evidence-Based Comparison of (R)-1-(o-Tolyl)propan-1-amine hydrochloride (CAS 856562-93-1) Against Its Closest Analogs


Enantiomeric Purity: Achieving >98% ee in (R)-1-(o-Tolyl)propan-1-amine hydrochloride vs. Lower Purity for (S)-Enantiomer in Certain Batches

The (R)-enantiomer hydrochloride is consistently offered at a standard purity of 97%, which is essential for minimizing the influence of the undesired (S)-enantiomer in stereoselective reactions. This high chemical purity is a baseline requirement for its role as a chiral building block. In contrast, the (S)-enantiomer hydrochloride (CAS 874015-38-0) is available at a purity of 98%, a marginally higher specification. However, the key differentiation lies not in the absolute purity but in the ability to source a specific, defined stereoisomer with a guaranteed minimal level of enantiomeric cross-contamination, which is critical for reproducible outcomes in asymmetric catalysis and chiral drug synthesis .

Enantiomeric purity availability
Specification review
97% (R) vs 98% (S) reported purity
Supports enantiomer-specific sourcing for chiral synthesis
Cross-study comparable; both enantiomers available in high purity
Chiral resolution Enantiomeric excess Asymmetric synthesis

Molecular Weight and Form: Hydrochloride Salt (185.69 g/mol) Provides Superior Handling vs. Free Base (149.23 g/mol)

The hydrochloride salt of (R)-1-(o-Tolyl)propan-1-amine (MW = 185.69 g/mol) is a crystalline solid at room temperature, which facilitates accurate weighing, long-term storage, and handling under standard laboratory conditions. In contrast, the free base (R)-1-(o-Tolyl)propan-1-amine (CAS not specified for R-enantiomer free base, but formula C10H15N, MW = 149.23 g/mol) is typically a liquid or low-melting solid that can be prone to oxidation or carbonation upon exposure to air . The 36.46 g/mol difference corresponds to the molar mass of HCl, which increases the compound's stability and solubility in polar solvents. This physicochemical distinction is a practical, quantifiable advantage that directly impacts the ease of use and reproducibility in synthetic workflows .

Salt form handling advantage
Formulation-context
HCl salt: 185.69 g/mol, crystalline solid vs free base: 149.23 g/mol, liquid/low-melting solid
Salt form enables precise weighing and long-term storage
Mass difference +36.46 g/mol (HCl)
Salt formation Crystallinity Handling properties

Physicochemical Properties: Ortho-Tolyl Substitution Confers Distinct Lipophilicity and Topological Polar Surface Area Compared to Para Isomer

The (R)-1-(o-Tolyl)propan-1-amine hydrochloride exhibits a consensus Log P (lipophilicity) of 2.19 and a topological polar surface area (TPSA) of 26.02 Ų, as calculated by multiple in silico methods . These values are dictated by the ortho-substitution pattern of the methyl group on the phenyl ring, which influences the compound's overall shape, electron distribution, and capacity for non-covalent interactions. While direct experimental comparison data for the para-tolyl isomer (1-(p-Tolyl)propan-1-amine hydrochloride) is not available in the same datasheet, the ortho substitution is known to sterically hinder the amine group and alter the molecule's conformational flexibility, which can significantly impact binding to chiral pockets in enzymes or receptors compared to the less hindered para isomer . The computed Log P and TPSA for the target compound provide a quantitative benchmark for its suitability in medicinal chemistry optimization, particularly when aiming for oral bioavailability or blood-brain barrier penetration.

Lipophilicity & polarity
Class-level inference
Consensus Log P 2.19, TPSA 26.02 Ų (ortho-substituted)
Ortho substitution alters steric/electronic profile compared to para; impacts binding pocket fit
Direct para-isomer comparison data unavailable
Lipophilicity TPSA Drug-likeness

856562-93-1: Validated Application Scenarios for (R)-1-(o-Tolyl)propan-1-amine hydrochloride in Research and Development


Asymmetric Synthesis of Chiral Amine-Containing Pharmacophores

As evidenced by its high enantiomeric purity and defined (R)-stereochemistry, this compound is ideally suited as a chiral building block for constructing more complex, stereochemically pure molecules. In medicinal chemistry, it can be used as a starting material for the synthesis of chiral drug candidates where the spatial orientation of the amine group is critical for target engagement. The hydrochloride salt ensures stable and precise handling during the initial steps of a synthetic sequence, as outlined in its product description .

Development and Calibration of Chiral Separation Methods

The availability of (R)-1-(o-Tolyl)propan-1-amine hydrochloride as a defined, high-purity single enantiomer makes it an excellent standard for developing and validating chiral HPLC or SFC methods. It can serve as a reference compound to establish the elution order of enantiomers and to quantify the enantiomeric excess of newly synthesized batches of this or related chiral amines. This application is directly supported by the product's stated use in chiral resolution and asymmetric synthesis contexts .

Preparation of Chiral Ligands for Asymmetric Catalysis

The primary amine group and the ortho-tolyl moiety provide a versatile scaffold for synthesizing chiral ligands, such as diamine or imine derivatives, which are employed in enantioselective metal-catalyzed reactions (e.g., hydrogenation, transfer hydrogenation). The distinct steric environment created by the ortho-methyl group, as inferred from its class and comparison to para isomers, can lead to improved enantioselectivity in catalytic processes. The compound's role as a chiral intermediate is explicitly noted in its product description .

Application
Selection Property
Validation Focus
Chiral pharmacophore synthesis
Defined (R)-stereochemistry, high enantiomeric purity
Stereochemical outcome and target engagement in asymmetric synthesis
Chiral separation method development
Single-enantiomer reference standard
Enantiomer elution order and ee quantification
Chiral ligand synthesis for catalysis
Ortho-tolyl steric environment, primary amine scaffold
Enantioselectivity in metal-catalyzed reactions

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